2-Amino-6-chlorobenzothiazole

Vue d'ensemble

Description

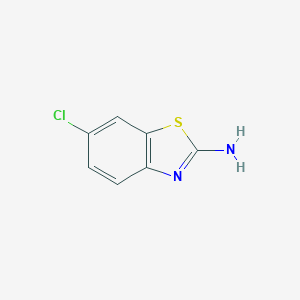

2-Amino-6-chlorobenzothiazole is a heterocyclic compound with the molecular formula C7H5ClN2S and a molecular weight of 184.65 g/mol . It is a derivative of benzothiazole, characterized by the presence of an amino group at the second position and a chlorine atom at the sixth position of the benzothiazole ring. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Amino-6-chlorobenzothiazole can be synthesized through several methods. One common method involves the reaction of 2-aminobenzothiazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of the hydrogen atom at the sixth position with a chlorine atom .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of microwave irradiation in the presence of ionic liquids such as 1-butyl-3-methylimidazolium and inorganic anions. This method not only enhances the reaction rate but also improves the yield of the desired product .

Analyse Des Réactions Chimiques

Substitution and Condensation Reactions

The 2-amino group undergoes condensation with carbonyl compounds to form Schiff bases and hydrazide derivatives:

Notable transformations :

-

Hydrazide formation :

-

Schiff base synthesis :

| Derivative | R Group | Melting Point (°C) | IR ν(C=O) (cm⁻¹) |

|---|---|---|---|

| Va | C₆H₅ | 172 | 1640 |

| Vc | 4-(NMe₂)C₆H₄ | 162 | 1675 |

| Vg | 3-NO₂C₆H₄ | 122 | 1605 |

Cyclization Reactions

The hydrazide derivatives undergo cyclization to form bioactive heterocycles:

Thiazolidinone formation :

-

Reacts with mercaptoacetic acid (dioxane, ZnCl₂, 12 hrs reflux) to yield 4-thiazolidinones (VIa-h) :

| Compound | Ar Substituent | Yield (%) | MMP-13 Inhibition (IC₅₀, µM) |

|---|---|---|---|

| VIa | Phenyl | 90 | 11.5 ± 1.9 |

| VIe | 3,4-Dimethoxyphenyl | 80 | 10.9 ± 2.4 |

Azetidinone synthesis :

Complexation with Metal Ions

The compound forms stable complexes with transition metals via its amino and sulfur donor atoms:

Coordination chemistry :

-

Reacts with chloroacetic acid/KOH to form a carboxylate ligand, which complexes with Ni(II), Cu(II), and Sn(II) :

| Metal Complex | Magnetic Moment (BM) | IR ν(C=O) Shift (cm⁻¹) |

|---|---|---|

| Ni(LH)₂ | 3.12 | 1710 → 1685 |

| Cu(LH)₂ | 1.98 | 1710 → 1690 |

Antibacterial activity :

-

Cu(II) complexes show enhanced activity against S. aureus (MIC = 12.5 µg/mL) compared to the free ligand .

Oxidative Ring-Closure Mechanisms

Industrial-scale synthesis employs oxidative cyclization of arylthioureas:

-

Patent method : 4-Chloroaniline derivatives react with thiourea in H₂SO₄/Br₂ catalyst (60-80°C) to yield 2-amino-6-chlorobenzothiazole sulfate .

This compound's reactivity profile enables its use in pharmaceuticals, material science, and coordination chemistry, with ongoing research into its selective enzyme inhibition and metal-organic framework applications .

Applications De Recherche Scientifique

Antimicrobial Properties

2-Amino-6-chlorobenzothiazole has demonstrated notable antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects on bacteria such as E. coli and Salmonella typhimurium, with varying zones of inhibition depending on concentration levels. For example, at a concentration of 300 ppm, it showed a zone of inhibition of 1 mm against E. coli and 2.5 mm against Salmonella typhimurium .

Antitumor Activity

Research indicates that derivatives of this compound can act as potent antitumor agents. A study highlighted the synthesis of (2-aminobenzothiazole)-methyl-1,1-bisphosphonic acids that selectively inhibit matrix metalloproteinase-13 (MMP-13), which is implicated in bone metastases. These compounds showed promising results in vitro, suggesting potential therapeutic applications in treating skeletal malignancies .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Certain derivatives have shown significant anti-inflammatory activity, which could be beneficial in developing new treatments for inflammatory diseases .

Case Study 1: Antimicrobial Activity Assessment

A comprehensive study evaluated the antimicrobial efficacy of several substituted benzothiazoles, including this compound. The results indicated a broad spectrum of activity against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Antitumor Agent Development

In another significant study, researchers synthesized a series of bisphosphonic acid derivatives based on this compound. These compounds were tested for their ability to inhibit MMPs involved in cancer progression. The most effective derivatives demonstrated superior activity compared to existing treatments, suggesting a promising avenue for future cancer therapies .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth | Effective against E. coli and Salmonella typhimurium |

| Antitumor Activity | Inhibition of MMPs in cancer treatment | Selective inhibitors with high potency |

| Anti-inflammatory Effects | Potential treatments for inflammatory diseases | Significant anti-inflammatory properties observed |

| Coordination Chemistry | Formation of metal complexes | Unique properties for catalysis and drug delivery |

Mécanisme D'action

The mechanism of action of 2-amino-6-chlorobenzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biomolecules, leading to its diverse biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-6-methylbenzothiazole

- 2-Amino-6-bromobenzothiazole

- 2-Amino-6-fluorobenzothiazole

- 2-Amino-6-nitrobenzothiazole

- 2-Amino-6-hydroxybenzothiazole

Uniqueness

Compared to its analogs, 2-amino-6-chlorobenzothiazole is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. The chlorine atom enhances the compound’s ability to participate in substitution reactions and can influence its interaction with biological targets, making it a valuable compound in various research and industrial applications .

Activité Biologique

2-Amino-6-chlorobenzothiazole is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, synthesis, and biological applications of this compound, supported by data tables and case studies.

This compound features a bicyclic structure comprising a benzene ring fused to a thiazole ring, with an amino group and a chlorine atom at specific positions. This configuration contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits significant effects against various bacteria and fungi.

- Antitumor Activity : Demonstrates potential in inhibiting tumor cell growth.

- Anti-inflammatory Properties : Shows promise in reducing inflammation.

- Corrosion Inhibition : Functions as an effective corrosion inhibitor for metals.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results are summarized in the following table:

| Concentration (ppm) | E. coli | Salmonella typhimurium | Nitrobacter | Aspergillus fumigatus | Penicillium chrysogenum |

|---|---|---|---|---|---|

| 0 | 0 mm | 0 mm | 0 mm | 0 mm | 0 mm |

| 100 | 0.5 mm | 0 mm | 2 mm | 0.25 mm | 0.25 mm |

| 200 | 0.5 mm | 1.5 mm | 1.5 mm | 3.7 mm | 1 mm |

| 300 | 1 mm | 1 mm | 3.8 mm | 4.5 mm | 5 mm |

The compound exhibited varying degrees of inhibition against different microorganisms, indicating its potential as an antimicrobial agent .

Antitumor Activity

Research has indicated that derivatives of benzothiazoles, including this compound, possess antitumor properties. A study demonstrated that certain synthesized derivatives showed cytotoxic effects on various cancer cell lines, with notable inhibition of cell proliferation and induction of apoptosis through modulation of key regulatory proteins such as Bcl-2 and Cyclin D .

Anti-inflammatory Properties

Some studies have highlighted the anti-inflammatory effects of benzothiazole derivatives, including those containing the amino group at position two. These compounds have been shown to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Corrosion Inhibition

In addition to biological activities, this compound has been investigated for its effectiveness as a corrosion inhibitor for copper in acidic media. The compound demonstrated significant protective qualities, making it valuable in industrial applications .

Case Studies

- Antimicrobial Study : In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various substituted benzothiazoles, including this compound, against standard bacterial strains. The findings underscored the compound's effectiveness compared to other known antimicrobial agents .

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of palladium complexes derived from benzothiazoles on tumor cell lines, revealing that these complexes exhibited higher cytotoxicity than their parent compounds, indicating enhanced activity due to metal coordination .

Propriétés

IUPAC Name |

6-chloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNXKIDUTPOHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059120 | |

| Record name | 2-Benzothiazolamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-24-9 | |

| Record name | 2-Amino-6-chlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-benzothiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolamine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzothiazolamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorobenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-2-BENZOTHIAZOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U337T5UFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Amino-6-chlorobenzothiazole has the molecular formula C7H5ClN2S and a molecular weight of 184.65 g/mol. [] While specific spectroscopic data is not extensively detailed in the provided abstracts, several studies utilize techniques like IR, NMR (1H and 13C), and mass spectrometry for characterization. [, , ]

A: Research indicates that ACLBT acts predominantly as a cathodic inhibitor for mild steel corrosion in sulfuric acid solutions. [] It demonstrates high inhibition efficiency (up to 97%) even at low concentrations and elevated temperatures (60°C). [] The adsorption of ACLBT onto the mild steel surface follows Temkin's adsorption isotherm. [] Furthermore, ACLBT can reduce hydrogen permeation through the steel, an effect enhanced by the addition of iodide ions. []

A: Yes, studies show a synergistic effect between ACLBT and Propargyl alcohol (PA) in inhibiting the corrosion of mild steel in boiling hydrochloric acid. [] While PA alone exhibits a higher maximum inhibition efficiency (99.7% at 5000 ppm) compared to ACLBT (62% at 4000 ppm), combining them at 2500 ppm (PA) and 1000 ppm (ACLBT) achieves a remarkable 99.3% inhibition efficiency. [] Electrochemical polarization suggests that this mixture acts as a mixed inhibitor. []

A: ACLBT, alongside other substituted benzothiazole Schiff bases, serves as a chromogenic reagent for the spectrophotometric determination of copper. [] These Schiff bases react with copper ions at pH 5.89, forming a 1:2 metal-ligand complex detectable through spectrophotometry. [] This method offers advantages like sensitivity, rapidity, selectivity, and simplicity without requiring prior separation or extraction steps. []

A: Researchers synthesize novel N-derivatives of ACLBT to investigate their antimicrobial activity. [, ] These derivatives are produced by reacting ACLBT with various compounds, including haloacetyl halides, alkyl chloroformates, phenoxyacetyl chlorides, phenyl isocyanates, and arylaldehydes. [] While the specific antimicrobial activities are not elaborated upon in the provided abstract, this research highlights the potential of ACLBT as a scaffold for developing new antimicrobial agents. [, ]

A: ACLBT serves as a key component in the synthesis of chelating resins. [] Researchers synthesize a resin by condensing the Schiff base of o-hydroxybenzaldehyde-2-amino-6-chlorobenzothiazole with formaldehyde. [] This resin, containing heterocyclic ring systems and multiple functional groups, can form metal polychelates with copper. [] This highlights the potential of ACLBT in designing materials with metal-binding properties.

A: Yes, ACLBT has been identified as a fragment hit for the bromodomain of the bromodomain adjacent to the zinc finger domain protein 2B (BAZ2B). [] While specific details regarding the interaction and downstream effects are not provided in the abstract, this finding suggests that ACLBT might modulate the activity of BAZ2B, a protein involved in chromatin remodeling and gene expression.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.